4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide
Brand Name: Vulcanchem
CAS No.: 111627-29-3
VCID: VC20850810
InChI: InChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H
SMILES: C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br
Molecular Formula: C18H18BrF2N
Molecular Weight: 366.2 g/mol

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide

CAS No.: 111627-29-3

Cat. No.: VC20850810

Molecular Formula: C18H18BrF2N

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide - 111627-29-3

Specification

CAS No. 111627-29-3
Molecular Formula C18H18BrF2N
Molecular Weight 366.2 g/mol
IUPAC Name 4-[bis(4-fluorophenyl)methylidene]piperidine;hydrobromide
Standard InChI InChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H
Standard InChI Key QYGTZLORLCADEX-UHFFFAOYSA-N
SMILES C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br
Canonical SMILES C1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br

Introduction

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide is a piperidine derivative characterized by its distinctive molecular structure featuring a piperidine ring substituted with a bis(4-fluorophenyl)methylene group, forming a hydrobromide salt. This chemical entity is recognized by several identifiers that facilitate its consistent classification and reference in scientific literature and databases.

Basic Identifiers

ParameterValue
CAS Number111627-29-3
IUPAC Name4-[bis(4-fluorophenyl)methylidene]piperidine;hydrobromide
Molecular FormulaC₁₈H₁₈BrF₂N
Molecular Weight366.24 g/mol

Structural Representation

The molecular structure features a central piperidine ring with a bis(4-fluorophenyl)methylene substituent at the 4-position. The compound exists as a hydrobromide salt, which enhances its stability and solubility for research applications. The presence of two fluorine atoms at the para positions of both phenyl rings contributes significantly to the compound's physicochemical properties and biological activity profile.

Digital Chemical Identifiers

Identifier TypeValue
Standard InChIInChI=1S/C18H17F2N.BrH/c19-16-5-1-13(2-6-16)18(15-9-11-21-12-10-15)14-3-7-17(20)8-4-14;/h1-8,21H,9-12H2;1H
Standard InChIKeyQYGTZLORLCADEX-UHFFFAOYSA-N
SMILESC1CNCCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.Br

Physical and Chemical Properties

The physical and chemical properties of 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide are essential for understanding its behavior in various experimental contexts and applications. These properties determine its solubility, stability, and reactivity patterns, which are crucial considerations for researchers and synthetic chemists.

Physical State and Appearance

The compound typically appears as a white to off-white crystalline solid at room temperature. Its physical form makes it amenable to standard laboratory handling and storage protocols .

Thermodynamic Properties

PropertyValue
Boiling Point435.9°C at 760 mmHg
Flash Point217.4°C
Storage TemperatureRoom temperature under inert atmosphere

Chemical Reactivity

The chemical reactivity of 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide is characterized by several key features that contribute to its value in organic synthesis:

  • The piperidine nitrogen atom acts as a nucleophilic center, enabling various substitution reactions.

  • The fluorine substituents enhance the compound's lipophilicity and metabolic stability.

  • The unsaturated methylene bridge connecting the piperidine ring to the bis(4-fluorophenyl) group provides a site for potential reduction reactions.

These reactivity patterns make the compound particularly valuable as a building block in the synthesis of more complex molecules with potential pharmaceutical applications.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide, catering to both laboratory-scale research and potential industrial applications.

Laboratory Synthesis

The laboratory-scale synthesis of this compound typically involves a multi-step procedure:

  • Reaction of piperidine with 4-fluorobenzaldehyde to form the initial condensation product.

  • Formation of the bis(4-fluorophenyl)methylene substituent through controlled addition and coupling reactions.

  • Treatment with hydrobromic acid to form the hydrobromide salt, which improves stability and handling properties.

Industrial Production

In industrial settings, the synthesis is scaled up using larger reactors and more precise control over reaction parameters to maximize yield and purity. Advanced techniques such as continuous flow chemistry may be incorporated for efficiency in commercial production. The methods prioritize cost-effectiveness, reproducibility, and quality control to ensure consistent product specifications.

Synthetic Derivatives

Various structural analogs of 4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide have been synthesized to explore structure-activity relationships and optimize properties for specific applications. These include modifications to:

  • The substituents on the phenyl rings

  • The nature of the salt form (hydrochloride, hydrobromide, etc.)

  • Additional functional groups on the piperidine ring

Biological Activity and Applications

4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide demonstrates significant biological activities that make it valuable in various research contexts, particularly in neuropharmacology and medicinal chemistry.

Dopaminergic Activity

The compound is structurally related to GBR 12909, which is a potent and selective inhibitor of dopamine reuptake, exhibiting 20- to 100-fold selectivity for the dopamine transporter. This suggests potential applications in research related to dopaminergic neurotransmission and associated neurological conditions.

Research Applications

Application AreaRelevance
Neuroscience ResearchInvestigation of dopamine pathways and potential treatments for dopaminergic disorders
Medicinal ChemistryBuilding block for developing novel therapeutic agents
Organic SynthesisReagent for creating more complex chemical structures with specific pharmacological profiles

Pharmaceutical Development

The compound serves as an important intermediate in the development of potential pharmaceutical agents targeting various conditions, particularly those involving dopaminergic neurotransmission. Related piperidine derivatives have been studied for their potential in treating neurodegenerative diseases characterized by the lack of dopamine neuron activity .

CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

For safe handling of this compound, the following precautionary measures are recommended:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).

  • If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, and continue rinsing (P305+P351+P338).

  • Use appropriate personal protective equipment, including gloves, eye protection, and lab coats.

  • Work in a well-ventilated area or fume hood to minimize inhalation exposure .

ManufacturerProduct NumberPurityAvailable Packaging
AK Scientific2088AANot specified250mg
Matrix Scientific09347895+%250mg, 1g
Atlantic Research ChemicalsXS03716195%1g
CrysdotCD1135095595+%1g, 5g, 10g
American Custom ChemicalsHCH010440495.00%5g

Price Comparison (as of December 2021)

SupplierPackage SizePrice (USD)
Atlantic Research Chemicals1g$201.47
Crysdot1g$347.00
Alichem1g$371.00
Matrix Scientific250mg$738.00
AK Scientific250mg$1,046.00
Matrix Scientific1g$1,647.00
Crysdot10g$1,287.00
AK Scientific10g$1,805.00

It should be noted that these prices may have changed since the last update in December 2021, and researchers should contact suppliers directly for current pricing and availability information .

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